Sodium thiosulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

50 G SOL IN 100 CC WATER; 231 G @ 100 °C

Solubility in water, g/100ml at 20 °C: 20.9

Synonyms

Canonical SMILES

Clinical Treatment of Acute Cyanide Poisoning

Field: Medical Toxicology

Application: STS is used as an antidote in the treatment of cyanide poisoning.

Results: Successful detoxification of cyanide, reducing the risk of harm from cyanide poisoning.

Treatment of Cisplatin Toxicities in Cancer Therapy

Field: Oncology

Application: STS is used to mitigate the toxic side effects of cisplatin, a chemotherapy drug.

Method: STS is administered to patients undergoing cisplatin therapy to neutralize the drug’s toxic effects.

Treatment of Calciphylaxis in Dialysis Patients

Field: Nephrology

Application: STS is used in the treatment of calciphylaxis, a serious complication seen in dialysis patients

Results: Improvement in symptoms and reduction in the progression of calciphylaxis.

Estimation of Certain Compounds in Solution

Field: Analytical Chemistry

Application: STS is used in volumetric analysis to estimate the concentration of certain compounds in solution, such as hydrogen peroxide.

Method: A known volume of STS is added to the solution containing the compound of interest.

Results: Accurate determination of the concentration of specific compounds in a solution.

Estimation of Chlorine Content in Bleaching Powder and Water

Field: Environmental Chemistry

Application: STS is used to estimate the chlorine content in bleaching powder and water.

Method: A known volume of STS is added to the sample.

Results: Accurate determination of the chlorine content in bleaching powder and water.

Preparation of S-Alkylthiosulfonates

Field: Organic Chemistry

Application: STS is used in the preparation of S-alkylthiosulfonates.

Method: STS reacts with alkyl halides to form S-alkylthiosulfonates.

Results: Successful synthesis of S-alkylthiosulfonates, which are used in various chemical reactions.

Treatment of Vascular Calcification in Hemodialysis Patients

Antioxidant and Anti-inflammatory Properties

Field: Molecular Biology

Tanning of Leather

Field: Leather Industry

Application: STS is used in the tanning of leather

Method: STS is added during the tanning process to help remove excess chlorine from the hides

Results: The use of STS results in a more evenly tanned hide and prevents damage to the leather

Photographic Processing

Food Preservative

Field: Food Science

Application: STS is used as a common food preservative.

Method: STS is added to food products to prevent spoilage and extend shelf life.

Results: Increased shelf life and preservation of food quality.

Water Dechlorinator

Field: Environmental Science

Application: STS is used as a water dechlorinator.

Method: STS is added to water to neutralize chlorine, which can be harmful to aquatic life.

Results: Reduction in chlorine levels, making the water safer for aquatic organisms.

Bleaching Agent for Paper Pulp

Field: Paper Industry

Application: STS is used as a bleaching agent for paper pulp.

Results: Production of whiter, brighter paper.

Cation-Chelating and Antioxidant Effects

Field: Biochemistry

Application: STS is believed to have cation-chelating as well as antioxidant effects.

Results: Potential therapeutic benefits in various diseases and drug-induced toxicities.

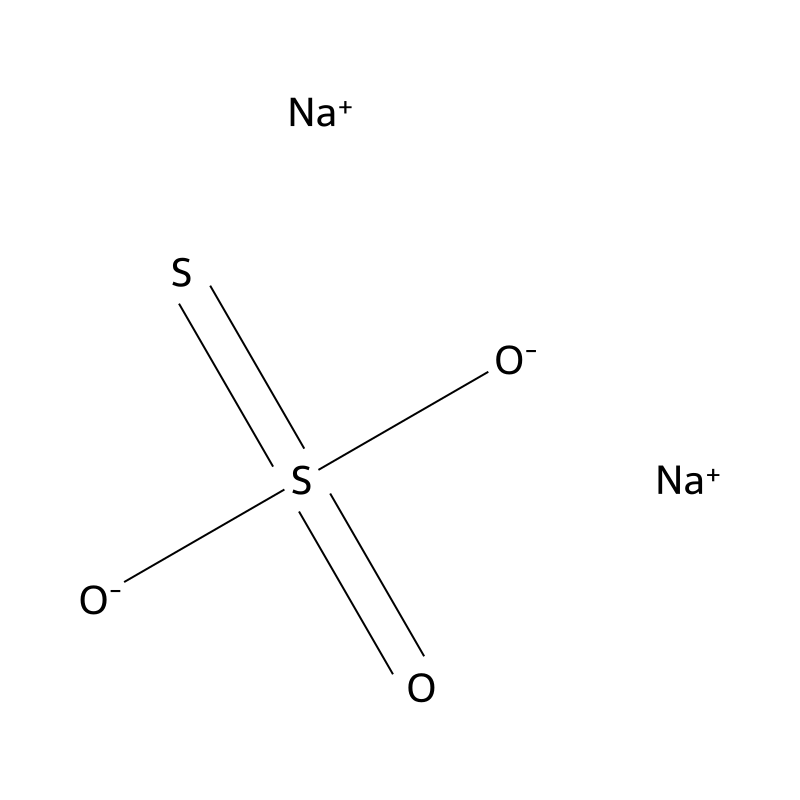

Sodium thiosulfate, with the chemical formula , is a crystalline compound that is commonly found in its pentahydrate form, . This compound is known for its efflorescent properties, meaning it readily loses water and is highly soluble in water. In solution, sodium thiosulfate dissociates into sodium ions and thiosulfate ions, which have a tetrahedral structure. The thiosulfate ion consists of two sulfur atoms and three oxygen atoms, where one sulfur atom is bonded to three oxygen atoms while the other sulfur atom is linked to the first sulfur atom .

- Reaction with Hydrochloric Acid: When sodium thiosulfate reacts with dilute hydrochloric acid, it decomposes to produce sulfur dioxide, water, and elemental sulfur:

- Oxidation by Iodine: Sodium thiosulfate can reduce iodine to iodide ions while being oxidized to tetrathionate:

- Reactions with Transition Metals: Sodium thiosulfate can form complexes with transition metals such as iron and copper, leading to various colored complexes that can be used for analytical purposes .

Sodium thiosulfate exhibits several biological activities. It is recognized for its role as a reducing agent in biological systems and has been studied for its potential therapeutic effects. It has shown promise in treating cyanide poisoning by converting cyanide into thiocyanate, which is less toxic and can be excreted by the body. Additionally, sodium thiosulfate has been explored for its use in treating conditions like calciphylaxis in patients with end-stage renal disease due to its ability to inhibit vascular calcification .

Sodium thiosulfate can be synthesized through several methods:

- From Sodium Sulfite and Sulfur: By heating an aqueous solution of sodium sulfite with elemental sulfur:

- Industrial Production: Sodium thiosulfate is often produced as a byproduct in the manufacture of sulfur dyes from liquid waste.

- Laboratory Preparation: It can also be prepared by reacting sodium hydroxide with sulfur .

Sodium thiosulfate has a wide range of applications:

- Photographic Industry: It is used as a fixing agent in photography to dissolve unreacted silver halides.

- Analytical Chemistry: Commonly employed in titrations involving iodine and as a standardizing agent for various solutions.

- Medical Uses: Utilized in treating certain medical conditions such as cyanide poisoning and calciphylaxis.

- Water Treatment: Acts as a dechlorinating agent in water treatment processes .

Research has shown that sodium thiosulfate interacts with various substances, influencing its chemical behavior:

- With Iodine: Its ability to reduce iodine makes it valuable for analytical chemistry.

- With Transition Metals: Forms colored complexes that are useful for qualitative analysis.

- With Hydrogen Peroxide: Sodium thiosulfate can be oxidized by hydrogen peroxide, producing sulfuric acid and demonstrating catalytic effects when ammonium molybdate is introduced .

Several compounds share similarities with sodium thiosulfate, particularly within the realm of thiosulfates and sulfates. Here are some notable comparisons:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Sodium Sulfite | Na₂SO₃ | Used as a preservative; less stable than sodium thiosulfate. |

| Sodium Polysulfide | Na₂Sₓ | Contains longer chains of sulfur; more reactive than sodium thiosulfate. |

| Potassium Thiosulfate | K₂S₂O₃ | Similar properties; used similarly in analytical chemistry. |

| Calcium Thiosulfate | Ca(S₂O₃)₂ | Less soluble than sodium thiosulfate; used in agriculture. |

Uniqueness of Sodium Thiosulfate

What sets sodium thiosulfate apart is its dual role as both a reducing agent and a stabilizing agent in various chemical processes. Its ability to form soluble complexes with metals while being involved in redox reactions makes it particularly versatile compared to other similar compounds .

Systematic and Common Names

The International Union of Pure and Applied Chemistry (IUPAC) name for sodium thiosulfate is disodium dioxido-oxo-sulfanylidene-λ⁶-sulfane. Common synonyms include:

Molecular Structure and Formula

The thiosulfate ion (S₂O₃²⁻) has a tetrahedral geometry, with one sulfur atom bonded to three oxygen atoms and another sulfur atom (Figure 1). The S–S bond length is approximately 201 pm, indicative of a single bond, while S–O bonds resemble those in sulfate ions.

Molecular formula:

Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 7772-98-7 (anhydrous) | |

| 10102-17-7 (pentahydrate) | ||

| EC Number | 231-867-5 | |

| UNII | L0IYT1O31N | |

| PubChem CID | 24477 |

Macroscopic Properties

Appearance and Organoleptic Characteristics

Sodium thiosulfate exhibits distinct visual and sensory characteristics that vary depending on its hydration state. In its anhydrous form, sodium thiosulfate appears as a white crystalline powder with a fine, uniform texture [1] [2] [3]. The pentahydrate form, which is more commonly encountered, presents as white translucent crystals or large crystalline formations with excellent optical clarity [1] [4] [5]. The compound maintains a colorless to white appearance under standard conditions, with no inherent coloration that would indicate impurities or degradation [1] [6] [3].

From an organoleptic perspective, sodium thiosulfate is completely odorless, producing no detectable scent even when handled directly [1] [4] [7]. When tasted, the compound exhibits a distinctive cooling, bitter taste, which is characteristic of many inorganic salts [3]. These sensory properties remain consistent across different hydration states and crystalline forms.

Density and Specific Gravity

The density characteristics of sodium thiosulfate demonstrate significant variation between its anhydrous and hydrated forms, reflecting the substantial contribution of water molecules to the overall mass and volume relationships.

| Form | Density (g/cm³) | Specific Gravity | Temperature | References |

|---|---|---|---|---|

| Anhydrous | 1.667 | 1.667 | 20°C | [1] [4] [2] |

| Pentahydrate | 1.729 | 1.729 | 25°C | [8] [9] [10] |

The anhydrous sodium thiosulfate exhibits a density of 1.667 g/cm³ at 20°C, with an equivalent specific gravity of 1.667 [1] [4] [2]. The pentahydrate form demonstrates a higher density of 1.729 g/cm³ at 25°C, corresponding to a specific gravity of 1.729 [8] [9] [10]. This increase in density despite the addition of water molecules indicates efficient packing of the hydrated crystal structure, where water molecules occupy interstitial positions that enhance overall density rather than simply adding bulk volume.

Industrial applications often reference specific gravity values for process calculations, with the pentahydrate form showing a specific gravity of 1.72 under standard conditions [11]. These density measurements are critical for solution preparation, analytical calculations, and industrial processing applications.

Melting and Boiling Points

The thermal transition points of sodium thiosulfate are characterized by complex behavior that involves simultaneous melting and dehydration processes, particularly for the hydrated forms.

| Property | Temperature | Form | Notes | References |

|---|---|---|---|---|

| Melting Point | 48-48.5°C | Anhydrous | Sharp transition | [7] [12] [2] |

| Melting Point | 48.3-48.5°C | Pentahydrate | With dehydration | [1] [4] [12] |

| Boiling Point | 100°C | Aqueous solutions | Decomposition begins | [12] [13] [14] |

| Decomposition | 220-300°C | All forms | Complete breakdown | [15] [16] |

The melting point of anhydrous sodium thiosulfate occurs at 48-48.5°C, representing a distinct phase transition from solid to liquid [7] [12] [2]. For sodium thiosulfate pentahydrate, the melting point is observed at 48.3-48.5°C, but this process occurs simultaneously with dehydration, making it a complex thermal event rather than a simple phase change [1] [4] [12].

The boiling point is reported as 100°C, though this value primarily applies to aqueous solutions rather than the pure compound [12] [13] [14]. At temperatures approaching and exceeding 100°C, sodium thiosulfate begins to undergo thermal decomposition rather than traditional boiling. Complete thermal decomposition occurs in the range of 220-300°C, where the compound breaks down into sodium sulfate and sodium polysulfide products [15] [16].

Solubility Characteristics

Aqueous Solubility Parameters

Sodium thiosulfate demonstrates exceptional water solubility, with solubility values that increase dramatically with temperature. This high aqueous solubility is fundamental to its widespread use in analytical chemistry, industrial processes, and photographic applications.

| Temperature (°C) | Solubility (g/100mL H₂O) | Solubility (g/L) | References |

|---|---|---|---|

| 0 | 49.7 | 497 | [15] |

| 20 | 69.5-70.1 | 695-701 | [1] [4] [15] |

| 40 | 104.1 | 1041 | [15] |

| 60 | 192.4 | 1924 | [15] |

| 100 | 231 | 2310 | [1] [4] |

At 0°C, sodium thiosulfate exhibits a solubility of 49.7 g/100mL of water, indicating substantial solubility even at low temperatures [15]. The solubility increases significantly with temperature, reaching 69.5-70.1 g/100mL at 20°C [1] [4] [15], which represents the standard reference condition for most applications.

The temperature dependence becomes more pronounced at elevated temperatures, with solubility reaching 104.1 g/100mL at 40°C and 192.4 g/100mL at 60°C [15]. At the boiling point of water (100°C), the maximum solubility approaches 231 g/100mL, representing nearly complete miscibility [1] [4].

This exceptional solubility behavior enables the preparation of highly concentrated solutions for industrial applications and facilitates rapid dissolution in analytical procedures. The pentahydrate form dissolves readily to produce approximately neutral solutions with pH values typically ranging from 6.0 to 8.5 [9] [17].

Solubility in Non-aqueous Solvents

The solubility profile of sodium thiosulfate in non-aqueous solvents demonstrates the compound's ionic character and preference for polar solvation environments.

| Solvent | Solubility | Temperature | References |

|---|---|---|---|

| Ethanol (ethyl alcohol) | Insoluble (0.0025 g/100g at 20°C) | 20°C | [15] [18] [17] |

| Turpentine oil | Soluble | Ambient | [5] [18] [19] |

| Liquid ammonia | Slightly soluble (0.17 g/100g at 25°C) | 25°C | [15] |

| Dimethylformamide | Slightly soluble (0.08 g/100g at 25°C) | 25°C | [15] |

Ethanol represents the most commonly referenced non-aqueous solvent, in which sodium thiosulfate is essentially insoluble, with a solubility of only 0.0025 g/100g at 20°C [15] [18] [17]. This extremely low solubility in alcoholic media is characteristic of ionic compounds with high lattice energies.

Interestingly, sodium thiosulfate demonstrates solubility in turpentine oil, which is unusual for an ionic compound and suggests possible complex formation or specific solvation mechanisms [5] [18] [19]. The compound shows slight solubility in liquid ammonia (0.17 g/100g at 25°C) and dimethylformamide (0.08 g/100g at 25°C), reflecting the ability of these polar aprotic solvents to partially solvate the ionic species [15].

Temperature Effects on Solubility

The temperature dependence of sodium thiosulfate solubility in water exhibits a strong positive correlation, with solubility increasing approximately 4.6-fold between 0°C and 100°C. This temperature sensitivity has significant implications for crystallization processes, solution stability, and industrial applications.

The solubility increase follows a non-linear pattern, with more rapid increases observed at higher temperatures. Between 20°C and 40°C, the solubility increases by approximately 50%, while between 60°C and 100°C, the increase approaches 20%. This behavior indicates that the dissolution process involves significant enthalpy changes and possible structural reorganization of the hydration sphere.

Temperature effects also influence solution properties beyond simple solubility. Concentrated aqueous solutions at different temperatures exhibit varying density, viscosity, and refractive index values:

| Concentration (wt%) | Density (g/cm³) at 20°C | Refractive Index at 20°C | Dynamic Viscosity (mPa·s) at 20°C |

|---|---|---|---|

| 10 | 1.0827 | 1.3538 | 1.267 |

| 20 | 1.174 | 1.3756 | 1.798 |

| 40 | 1.3827 | 1.4229 | 5.758 |

These data demonstrate that increasing concentration leads to systematic increases in density, refractive index, and viscosity, providing valuable parameters for solution characterization and process control [15].

Thermal Properties

Thermal Stability Range

Sodium thiosulfate exhibits moderate thermal stability under ambient conditions, with distinct temperature ranges governing different aspects of its thermal behavior. The compound remains stable up to approximately 48°C, beyond which dehydration and subsequent decomposition processes begin [5] [20] [21].

| Temperature Range | Thermal Behavior | Conditions | References |

|---|---|---|---|

| Room temperature to 33°C | Fully stable | Normal atmospheric conditions | [17] |

| 33-48°C | Dehydration begins | Dry air environment | [17] |

| 48-100°C | Progressive dehydration | Continued heating | [3] [19] |

| 100-220°C | Complete dehydration | Elevated temperature | [3] [21] |

| 220-300°C | Thermal decomposition | High temperature in air | [15] [16] |

Under normal atmospheric conditions, sodium thiosulfate pentahydrate maintains structural integrity and chemical stability up to approximately 33°C [17]. Above this temperature in dry air environments, the compound begins to undergo efflorescence, losing water molecules from its crystal structure. The process accelerates significantly above the melting point of 48°C, where simultaneous melting and dehydration occur [1] [4] [12].

Complete thermal stability is maintained only under carefully controlled conditions with appropriate humidity levels. Industrial storage recommendations typically specify temperatures between 5°C and 30°C to ensure long-term stability [9] [21].

Dehydration Behavior

The dehydration behavior of sodium thiosulfate pentahydrate represents a complex, multi-step process that has been extensively studied using thermal analytical techniques.

Dehydration Mechanism:

- Initial Stage: Na₂S₂O₃·5H₂O → Na₂S₂O₃·2H₂O (pentahydrate to dihydrate)

- Secondary Stage: Na₂S₂O₃·2H₂O → Na₂S₂O₃ (dihydrate to anhydrous)

Research using thermogravimetric analysis and differential thermal analysis has revealed that dehydration occurs through a two-step reaction pathway involving a dihydrate intermediate [22] [23] [24]. The formation of this intermediate phase has been confirmed through both dehydration and rehydration experiments [23] [25].

Key Dehydration Parameters:

- Onset temperature: 33°C (in dry air) [17]

- First transition: 48-50°C (pentahydrate to dihydrate) [22] [24]

- Second transition: 80-100°C (dihydrate to anhydrous) [23] [25]

- Total water loss: 36.3% by mass (theoretical) [17]

The kinetics of dehydration have been analyzed using Freeman-Carroll and Zsako standard deviation methods, revealing that the energy of activation is proportional to the enthalpy of transition in this system [24]. The dehydration process can occur in the solid state, solid-liquid state, or liquid state, depending on the relative position of melting with reference to the dehydration temperature [22].

Microscopic studies have shown that dehydration begins with the formation of a fully dehydrated surface layer, and the subsequent evolution is determined by the properties of this layer, which depend on crystal surface perfection and dehydrating conditions [23] [25].

Thermal Decomposition Pathways

Beyond dehydration, sodium thiosulfate undergoes irreversible thermal decomposition at elevated temperatures, producing distinct decomposition products through well-characterized reaction pathways.

Primary Decomposition Reaction:

4Na₂S₂O₃ → 3Na₂SO₄ + Na₂S₅

This reaction occurs at temperatures above 220°C and represents the complete thermal breakdown of the thiosulfate structure [4] [2] [16]. The decomposition products include sodium sulfate (Na₂SO₄) and sodium polysulfide (Na₂S₅), both of which are thermally stable at the decomposition temperature.

Decomposition Characteristics:

- Onset temperature: 220-300°C [15] [16]

- Primary products: Sodium sulfate and sodium polysulfide [4] [2]

- Secondary products: Sulfur dioxide (SO₂) in acidic conditions [26]

- Atmosphere dependence: Different products in air versus nitrogen [16]

Spectroscopic studies using infrared and Raman techniques have confirmed the formation of polysulfide species during thermal decomposition, with sodium disulfide (Na₂S₂) and gamma-sodium pentasulfide (γ-Na₂S₅) identified as specific intermediates [16]. In air atmospheres, these polysulfides are subsequently oxidized to form sodium sulfate as the final stable product.

The decomposition mechanism involves the disproportionation of thiosulfate ions, where sulfur atoms in different oxidation states redistribute to form more stable oxidation state configurations. This process is irreversible and results in the complete loss of thiosulfate functionality.

Environmental factors significantly influence decomposition pathways. In acidic solutions, decomposition can occur at much lower temperatures, producing elemental sulfur and sulfur dioxide:

Na₂S₂O₃ + 2HCl → 2NaCl + S + SO₂ + H₂O

Purity

Physical Description

Other Solid

Anhydrous form is a hygroscopic, white solid; [CHEMINFO]

Odorless solid; Deliquesces slightly in moist air; [Merck Index] Colorless odorless crystalline solid; [Sigma-Aldrich MSDS]

COLOURLESS CRYSTALS.

Color/Form

COLORLESS MONOCLINIC CRYSTALS

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

1.7 g/cm³

LogP

Decomposition

300 °C

Appearance

Melting Point

Storage

UNII

L0IYT1O31N

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2582 of 2908 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 326 of 2908 companies with hazard statement code(s):;

H315 (85.89%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (85.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (89.88%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Prevention of platinum-induced ototoxic hearing loss

Therapeutic Uses

SODIUM THIOSULFATE, USP, IS INTENDED FOR PARENTERAL USE IN TREATMENT OF CYANIDE POISONING, BUT IT MAY BE APPLIED TO SKIN IN VARIOUS FORMS. CUTANEOUS INFECTIONS CAUSED BY STAPH AUREUS & STAPH EPIDERMIDIS MAY RESPOND TO CONCN AS LOW AS 0.5%. CONCN OF 2-8%...USED TO TREAT ACNE; THEY ARE ALSO ANTIFUNGAL.

/SODIUM THIOSULFATE USP/...IS USEFUL IN TOPICAL TREATMENT OF TINEA VERSICOLOR, TINEA CRURIS, & POSSIBLY MOST OTHER DERMATOPHYTOSES.

MEDICATION (VET): IN CYANIDE POISONING; HAS BEEN USED...EXTERNALLY IN RINGWORM, MANGE.

For more Therapeutic Uses (Complete) data for SODIUM THIOSULFATE (6 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Mechanism of Action

IN CYANIDE POISONING, SODIUM NITRITE IS INJECTED IV...TO PRODUCE METHEMOGLOBIN WHICH COMBINES WITH...CYANIDE ION & RENDERS IT TEMPORARILY INACTIVE IN FORM OF CYANMETHEMOGLOBIN. SODIUM THIOSULFATE /USP/ IS THEN INJECTED IV TO FORM NONTOXIC THIOCYANATE.

THIOSULFATE SERVES AS SUBSTRATE FOR ENZYME RHODANESE, WHICH MEDIATES CONVERSION OF CYANIDE TO MUCH LESS TOXIC THIOCYANATE, WHICH IS EXCRETED IN URINE.

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Wikipedia

Magnesium_silicide

Sodium_thiosulfate_(medical_use)

Drug Warnings

Use Classification

Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern

Human drugs -> All other therapeutic products -> Human pharmacotherapeutic group -> EMA Drug Category

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

ANTIOXIDANT; -> JECFA Functional Classes

Cosmetics -> Reducing

Methods of Manufacturing

BY DISSOLVING SULFUR IN SODIUM SULFITE SOLN & THEN CRYSTALLIZING. IT IS ALSO PREPARED FROM WASTE LIQUORS OBTAINED IN PRODN OF SODIUM SULFIDE, LIQUORS CONTAINING SODIUM CARBONATE & SMALL AMT OF SODIUM SULFITE & SODIUM SULFATE IN ADDN TO SULFIDE.

General Manufacturing Information

Wholesale and Retail Trade

Utilities

Petrochemical Manufacturing

All Other Basic Organic Chemical Manufacturing

Services

Fabricated Metal Product Manufacturing

Mining (except Oil and Gas) and support activities

All Other Basic Inorganic Chemical Manufacturing

Not Known or Reasonably Ascertainable

Paint and Coating Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Photographic Film, Paper, Plate, and Chemical Manufacturing

Synthetic Dye and Pigment Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

All Other Chemical Product and Preparation Manufacturing

Petroleum Refineries

Machinery Manufacturing

Paper Manufacturing

Transportation Equipment Manufacturing

Textiles, apparel, and leather manufacturing

Miscellaneous Manufacturing

Computer and Electronic Product Manufacturing

Not Known or Reasonably Ascertainable

Thiosulfuric acid (H2S2O3), sodium salt (1:2): ACTIVE

INCOMP: ACIDS DECOMP /IT/...WITH...PPTN /OF SULFUR & LIBERATION OF SO2/. IN ACID SOLN.../IT/ HAS REDUCING POWERS, & IS THEREFORE INCOMPATIBLE WITH OXIDIZING AGENTS. LEAD, SILVER & MERCUROUS SALTS PPT AS THIOSULFATES. SILVER HALIDES ARE MADE SOL BY.../IT/. BISMUTH SUBNITRATE IS PARTIALLY CONVERTED TO METALLIC BISMUTH.

SODIUM THIOSULFATE IS ONE OF INGREDIENTS WHICH MAY BE FOUND IN CHEMISTRY SETS. /FROM TABLE/

Dates

2: Eleryan MG, Awosika O, Akhiyat S, Qureshi A, Rengifo-Pardo M, Curiel R, Rider LG, Ehrlich A. Treatment of calcinosis associated with adult and juvenile dermatomyositis using topical sodium thiosulfate via fractionated CO2 laser treatment. Clin Exp Rheumatol. 2019 Nov-Dec;37(6):1092-1093. Epub 2019 Nov 18. PubMed PMID: 31796160.

3: Jin D, Wang J, Zhan Q, Huang K, Wang H, Zhang G, Xu Y, Yao J, Sun R, Huang Q, Ye F, Zhang G. The safety and efficacy of 2% vitamin C solution spray for relief of mucosal irritation caused by Lugol chromoendoscopy: a multicenter, randomized, double-blind, parallel trial. Gastrointest Endosc. 2019 Nov 26. pii: S0016-5107(19)32478-2. doi: 10.1016/j.gie.2019.11.028. [Epub ahead of print] PubMed PMID: 31783028.

4: Datzmann T, Hoffmann A, McCook O, Merz T, Wachter U, Preuss J, Vettorazzi S, Calzia E, Gröger M, Kohn F, Schmid A, Denoix N, Radermacher P, Wepler M. Effects of sodium thiosulfate (Na(2)S(2)O(3)) during resuscitation from hemorrhagic shock in swine with preexisting atherosclerosis. Pharmacol Res. 2019 Nov 14;151:104536. doi: 10.1016/j.phrs.2019.104536. [Epub ahead of print] PubMed PMID: 31734346.

5: Cuthbertson AA, Bach C, Richardson SD, Dauchy X. A novel automated method for the quantification of ten halobenzoquinones in drinking water using online solid-phase extraction coupled with liquid chromatography tandem mass spectrometry. J Chromatogr A. 2019 Oct 19:460642. doi: 10.1016/j.chroma.2019.460642. [Epub ahead of print] PubMed PMID: 31732155.

6: Nigwekar SU, Pai AB, Mueller B, Dean MC, Costello G, Sherman CR. Impact of hemodialysis on the concentrations of sodium and potassium during infusion of sodium thiosulfate using an In Vitro hemodialysis model. PLoS One. 2019 Nov 13;14(11):e0224767. doi: 10.1371/journal.pone.0224767. eCollection 2019. PubMed PMID: 31721800; PubMed Central PMCID: PMC6853332.

7: Tajalli M, Qureshi AA. Successful treatment of calcinosis cutis of fingertip in the setting of CREST syndrome with topical 20% sodium thiosulfate. JAAD Case Rep. 2019 Oct 28;5(11):988-990. doi: 10.1016/j.jdcr.2019.08.011. eCollection 2019 Nov. PubMed PMID: 31709293; PubMed Central PMCID: PMC6835016.

8: Teves A, Blanco D, Casaretto M, Torres J, Alvarado D, Jaramillo DE. Effectiveness of different disinfection techniques of the root canal in the elimination of a multi-species biofilm. J Clin Exp Dent. 2019 Nov 1;11(11):e978-e983. doi: 10.4317/jced.56000. eCollection 2019 Nov. PubMed PMID: 31700570; PubMed Central PMCID: PMC6825738.

9: Rullan PP, Olson R, Lee KC. The Use of Intralesional Sodium Thiosulfate to Dissolve Facial Nodules From Calcium Hydroxylapatite. Dermatol Surg. 2019 Nov 1. doi: 10.1097/DSS.0000000000002238. [Epub ahead of print] PubMed PMID: 31688231.

10: Darrieurtort-Laffite C, Bertrand-Vasseur A, Garraud T, Planche L, Le Goff B. Tolerance and effect of sodium thiosulfate in calcific tendinitis of the rotator cuff. Clin Rheumatol. 2019 Nov 1. doi: 10.1007/s10067-019-04793-x. [Epub ahead of print] PubMed PMID: 31673978.

11: Omarjee L, Nitschke Y, Verschuere S, Bourrat E, Vignon MD, Navasiolava N, Leftheriotis G, Kauffenstein G, Rutsch F, Vanakker OM, Martin L. Severe Early-Onset Manifestations of Pseudoxanthoma Elasticum Resulting from the Cumulative Effects of Several Deleterious Mutations in the ENPP1, ABCC6 and HBB Genes: Transient Improvement in Ectopic Calcification with Sodium Thiosulfate. Br J Dermatol. 2019 Oct 24. doi: 10.1111/bjd.18632. [Epub ahead of print] PubMed PMID: 31646622.

12: From Fixing Photos to Fixing Cyanide Poisoning: Herschel's "Hypo" or Sodium Thiosulfate. Anesthesiology. 2019 Nov;131(5):1124. doi: 10.1097/ALN.0000000000003011. PubMed PMID: 31613861.

13: Fu H, Lo YM, Yan M, Li P, Cao Y. Characterization of thermo-oxidative behavior of ethylcellulose oleogels. Food Chem. 2020 Feb 1;305:125470. doi: 10.1016/j.foodchem.2019.125470. Epub 2019 Sep 5. PubMed PMID: 31610423.

14: Markowiak T, Kerner N, Neu R, Potzger T, Großer C, Zeman F, Hofmann HS, Ried M. Adequate nephroprotection reduces renal complications after hyperthermic intrathoracic chemotherapy. J Surg Oncol. 2019 Dec;120(7):1220-1226. doi: 10.1002/jso.25726. Epub 2019 Oct 10. PubMed PMID: 31602673.

15: O'Connor HM, Wu Q, Lauzon SD, Forcucci JA. Diffuse dermal angiomatosis associated with calciphylaxis: A 5-year retrospective institutional review. J Cutan Pathol. 2019 Oct 7. doi: 10.1111/cup.13585. [Epub ahead of print] PubMed PMID: 31589777.

16: Massimetti C, Bellasi A, Modoni A, Gomes V, Feriozzi S. Multifaceted approach to a rare clinical case of calciphylaxis in a renal transplant recipient. G Ital Nefrol. 2019 Sep 24;36(5). pii: 2019-vol5. PubMed PMID: 31580546.

17: Etemad L, Moshiri M, Balali-Mood M. Advances in treatment of acute sulfur mustard poisoning - a critical review. Crit Rev Toxicol. 2019 Mar;49(3):191-214. doi: 10.1080/10408444.2019.1579779. PubMed PMID: 31576778.

18: Robert T, Lionet A, Bataille S, Seret G. Rheopheresis: A new therapeutic approach in severe calciphylaxis. Nephrology (Carlton). 2019 Oct 1. doi: 10.1111/nep.13666. [Epub ahead of print] PubMed PMID: 31576630.

19: Bhari N, Bharti P. Dystrophic calcinosis cutis in autosomal recessive dystrophic epidermolysis bullosa. BMJ Case Rep. 2019 Sep 20;12(9). pii: e231287. doi: 10.1136/bcr-2019-231287. PubMed PMID: 31540927.

20: Sarhid I, Lampre I, Dragoe D, Beaunier P, Palpant B, Remita H. Hexacyano Ferrate (III) Reduction by Electron Transfer Induced by Plasmonic Catalysis on Gold Nanoparticles. Materials (Basel). 2019 Sep 17;12(18). pii: E3012. doi: 10.3390/ma12183012. PubMed PMID: 31533263; PubMed Central PMCID: PMC6766293.